molecular formula C15H23NO4S B345273 1-(3,4-Diethoxyphenyl)sulfonylpiperidine CAS No. 898655-19-1

1-(3,4-Diethoxyphenyl)sulfonylpiperidine

Cat. No.: B345273
CAS No.: 898655-19-1
M. Wt: 313.4g/mol
InChI Key: KDXXZPXQFGWTAN-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)sulfonylpiperidine is a sulfonamide derivative featuring a piperidine ring substituted with a sulfonyl group linked to a 3,4-diethoxyphenyl moiety.

Properties

CAS No.

898655-19-1

Molecular Formula

C15H23NO4S

Molecular Weight

313.4g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO4S/c1-3-19-14-9-8-13(12-15(14)20-4-2)21(17,18)16-10-6-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3

InChI Key

KDXXZPXQFGWTAN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects
  • N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide () Key Differences: Replaces the diethoxy group with a dimethoxy phenyl ring and incorporates a pyrrolidinone-benzamide scaffold. The benzamide moiety introduces hydrogen-bonding capacity, which may enhance target binding .
  • 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline () Key Differences: Features an isoquinoline core instead of a sulfonylpiperidine.
  • 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine () Key Differences: Substitutes the sulfonyl group with a sulfanylmethyl (-S-CH2-) linker and a nitro substituent. Impact: The sulfanyl group is less electron-withdrawing than sulfonyl, altering electronic properties and reactivity.
Core Structure Modifications
  • N-Benzyl-1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide ()
    • Key Differences : Adds a benzyl-ethyl-carboxamide chain to the piperidine ring.
    • Impact : The carboxamide group introduces hydrogen-bonding sites, while the benzyl and ethyl groups increase steric hindrance, possibly affecting conformational flexibility and receptor binding .
Physical Properties
Compound Name Molecular Formula Substituents Functional Groups Reported Melting Point (°C)
1-(3,4-Diethoxyphenyl)sulfonylpiperidine C15H21NO5S 3,4-diethoxy phenyl Sulfonyl, piperidine Not reported
PIPES (1,4-Piperazinediethanesulfonic acid) C8H18N2O6S2 Ethanesulfonic acid groups Sulfonic acid, piperazine >300
1-Piperoylpiperidine C17H19NO3 Methylenedioxyphenyl Amide, piperidine 131–135
  • Trends: Sulfonic acid derivatives (e.g., PIPES) exhibit higher melting points (>300°C) due to strong ionic interactions, while amides (e.g., 1-Piperoylpiperidine) have moderate melting points. Ethoxy groups in the target compound may lower melting points compared to ionic analogs but increase them relative to non-polar derivatives .

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